

Dimethyl 3-Oxadipate: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *Dimethyl 3-oxadipate*

Cat. No.: *B1580918*

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An Introduction to a Versatile β -Keto Ester

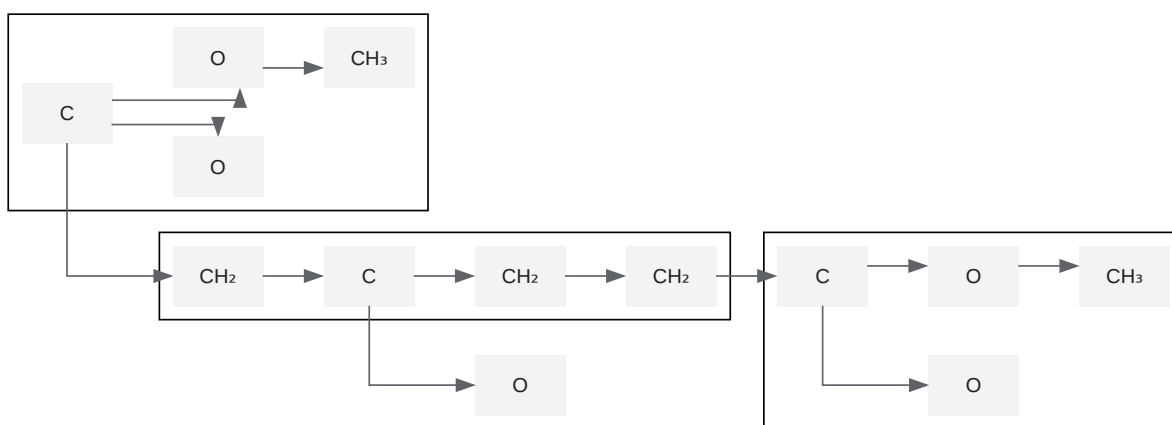
Dimethyl 3-oxadipate, also known by its IUPAC name dimethyl 3-oxohexanedioate, is a key organic compound characterized by the presence of two methyl ester groups and a central ketone. This unique arrangement of functional groups makes it a valuable and versatile building block in both biochemical pathways and advanced organic synthesis. For researchers in drug development and medicinal chemistry, understanding the structure, reactivity, and synthetic utility of this molecule is crucial for designing novel molecular architectures.

Table 1: Core Chemical Identifiers

Identifier	Value
IUPAC Name	dimethyl 3-oxohexanedioate
CAS Number	5457-44-3
Molecular Formula	C ₈ H ₁₂ O ₅
Molecular Weight	188.18 g/mol
Common Synonyms	Dimethyl β -keto adipate, 3-Oxadipic acid dimethyl ester

Part 1: Molecular Structure and Physicochemical Properties

The structure of **dimethyl 3-oxoadipate** features a six-carbon backbone. A ketone functional group is located at the C-3 position, with methyl ester groups at both ends (C-1 and C-6). This structure gives rise to its characteristic reactivity, including the acidity of the α -hydrogens adjacent to the carbonyl groups.



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Caption: Chemical structure of **dimethyl 3-oxoadipate**.

A key characteristic of β -keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. While the keto form is generally predominant, the enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the molecule's overall reactivity. This equilibrium is crucial as the enol form acts as a potent nucleophile in many synthetic transformations.

Caption: Keto-enol tautomerism of **dimethyl 3-oxoadipate**.

Table 2: Physicochemical Properties

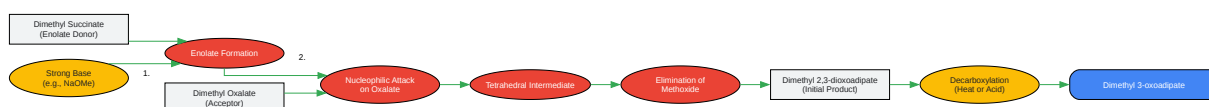
Property	Value	Source
Appearance	Light yellow to yellow liquid	
Boiling Point	122 °C at 0.5 Torr	
Density	1.175 g/mL at 20 °C	
Refractive Index (n ₂₀ /D)	1.444	

Part 2: Synthesis and Reactivity

A Plausible Synthetic Pathway: The Crossed Claisen Condensation

The synthesis of linear β -keto esters like **dimethyl 3-oxoadipate** is effectively achieved through a crossed or mixed Claisen condensation. This strategy is necessary to prevent self-condensation of the starting materials. A highly effective approach involves the reaction between an ester that can form an enolate (the donor) and one that cannot (the acceptor).

For the synthesis of **dimethyl 3-oxoadipate**, a logical pathway is the condensation of dimethyl succinate (the enolate donor) with dimethyl oxalate (the electrophilic acceptor). Dimethyl oxalate is an ideal acceptor as it lacks α -hydrogens and therefore cannot self-condense.



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Caption: Synthetic workflow via Crossed Claisen Condensation.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a representative methodology based on established Claisen condensation principles.

- **Preparation:** To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether or THF as the solvent.
- **Enolate Formation:** Cool the suspension to 0°C in an ice bath. Add a solution of dimethyl succinate (1.0 equivalent) in the chosen solvent dropwise via the dropping funnel over 30 minutes with constant stirring under a nitrogen atmosphere.
- **Condensation:** After the addition is complete, add a solution of dimethyl oxalate (1.0 equivalent) in the same solvent dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- **Initial Workup:** Quench the reaction by carefully pouring it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification of Intermediate:** Remove the solvent under reduced pressure. The resulting crude product, dimethyl 2,3-dioxoadipate, can be purified by vacuum distillation.
- **Decarboxylation:** Gently heat the purified intermediate. The oxalyl group is thermally labile and will be eliminated as carbon monoxide, yielding the final product, **dimethyl 3-oxoadipate**. This step can also be facilitated by heating in the presence of a mild acid.
- **Final Purification:** The final product can be further purified by vacuum distillation to yield a light yellow oil.

Part 3: Applications in Research and Development

Central Role in Biochemical Pathways

Dimethyl 3-oxoadipate is the ester form of 3-oxoadipic acid (also known as β -keto adipic acid), a critical intermediate in the 3-oxoadipate pathway. This metabolic pathway is employed by various bacteria and fungi to degrade aromatic compounds, such as lignin derivatives, into intermediates of central metabolism like succinyl-CoA and acetyl-CoA. The pathway consists of two main converging branches: the catechol branch and the protocatechuate branch, both of which culminate in the formation of 3-oxoadipate before it is cleaved. This makes the study of this pathway and its intermediates highly relevant for bioremediation and understanding microbial carbon cycling.

A Precursor for Heterocyclic Synthesis

The true power of **dimethyl 3-oxoadipate** in drug development lies in its utility as a versatile precursor for the synthesis of complex heterocyclic systems. Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals. The dicarbonyl nature of **dimethyl 3-oxoadipate** allows it to react with a variety of dinucleophiles to form diverse ring systems.

For instance, condensation reactions with hydrazines can yield pyridazinones, while reactions with hydroxylamine can lead to isoxazolones. Its reaction with amidines or guanidines can be a route to pyrimidine derivatives. These heterocyclic cores are prevalent in molecules with a wide range of biological activities.

Part 4: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reliable method for the analysis and purification of **dimethyl 3-oxoadipate** utilizes reverse-phase HPLC.

- Column: Newcrom R1 or equivalent C18 column.
- Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid modifier. For standard analysis, 0.1% phosphoric acid can be used. For Mass-Spec (MS) compatible applications, 0.1% formic acid is recommended.

- Detection: UV detection at a wavelength corresponding to the carbonyl chromophore (typically around 210-254 nm).
- Application: This method is scalable and suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies.

Conclusion

Dimethyl 3-oxoadipate is more than a simple organic molecule; it is a pivotal intermediate in microbial metabolism and a powerful, flexible tool for synthetic chemists. Its unique structure, characterized by a β -keto ester moiety, provides a gateway to a rich variety of chemical transformations. For researchers and scientists in drug development, a thorough understanding of its synthesis, reactivity, and applications is essential for leveraging its potential in the creation of novel and potent therapeutic agents. The synthetic pathways it enables, particularly in the realm of heterocyclic chemistry, ensure its continued relevance in the ongoing quest for new medicines.

References

- The old 3-oxoadipate pathway revisited: new insights in the catabolism of aromatics in the saprophytic fungus *Aspergillus nidulans*. (n.d.). PubMed. [\[Link\]](#)
- Marín, M., Pérez-Pantoja, D., Donoso, R., Wray, V., González, B., & Pieper, D. H. (2010).
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